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An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Synthesis,

Properties, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal

chemistry and drug development. The strategic incorporation of the difluoromethylene dioxy

group imparts unique electronic properties and metabolic stability to bioactive molecules. This

document details the physicochemical properties, synthesis strategies with mechanistic

insights, analytical characterization, and critical applications of this compound, particularly its

role as a key intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance

Regulator (CFTR) modulators. This guide is intended for researchers, scientists, and

professionals in the fields of organic synthesis and pharmaceutical development.

Introduction and Nomenclature
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is an aromatic aldehyde built upon a core

benzodioxole scaffold. The defining feature of this molecule is the replacement of the

methylene bridge hydrogen atoms with fluorine, creating a gem-difluoro moiety. This

substitution profoundly influences the molecule's chemical and biological properties.
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The IUPAC name for this compound is 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. It is

also commonly referred to by its synonym, 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde.[1]

[2]

Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
is essential for its handling, reaction design, and characterization.

Physical and Chemical Properties
The known physical and chemical properties of the compound are summarized in the table

below. The data is compiled from various chemical suppliers.[3]

Property Value Citations

CAS Number 119895-68-0 [1][3]

Molecular Formula C₈H₄F₂O₃ [1][3]

Molecular Weight 186.11 g/mol [3]

Appearance Solid or liquid [1][2]

Density 1.423 g/mL at 25 °C [1][2]

Refractive Index (n20/D) 1.497 [1][2]

InChI Key
NIBFJPXGNVPNHK-

UHFFFAOYSA-N
[1][2]

SMILES String O=Cc1cccc2c1OC(F)(F)O2 [1][2]

Spectroscopic Characterization
While a complete, published set of spectral data is not readily available, the expected NMR and

mass spectrometry characteristics can be predicted based on the structure and data from

analogous compounds. This information is crucial for reaction monitoring and product

verification.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons and the aldehyde proton. The three aromatic protons will appear as a

complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The aldehyde

proton will be a singlet, significantly downfield (δ 9.5-10.5 ppm), due to the deshielding effect

of the carbonyl group.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The aldehyde carbon

will be significantly downfield (δ 185-195 ppm). The carbon of the difluoromethylene group

will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will

have chemical shifts in the range of δ 110-150 ppm.

2.2.2. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) for C₈H₄F₂O₃ would be observed at m/z

186.11. Common fragmentation patterns for aldehydes include the loss of the formyl radical

(•CHO) or a hydrogen radical (•H).[4]

Synthesis and Reaction Mechanisms
The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde can be approached in a two-

stage process: first, the construction of the 2,2-difluoro-1,3-benzodioxole core, followed by the

regioselective introduction of the formyl group at the 4-position.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core
The 2,2-difluoro-1,3-benzodioxole core is typically synthesized from catechol or its derivatives.

A common industrial method involves a two-step process starting with the corresponding 2,2-

dichloro-1,3-benzodioxole, which is then subjected to a halogen exchange reaction.[5][6]

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-

benzodioxole[5]

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux

condenser, and a heating mantle.

Reagents:
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2,2-dichloro-1,3-benzodioxole (1.0 mol)

Anhydrous potassium fluoride (KF) (3.0 mol)

Potassium hydrogen fluoride (KHF₂) (catalytic amount)

High-boiling point solvent (e.g., sulfolane)

Procedure:

Charge the flask with anhydrous potassium fluoride, potassium hydrogen fluoride, and the

solvent.

Heat the mixture to 140-160 °C with vigorous stirring.

Slowly add 2,2-dichloro-1,3-benzodioxole to the heated mixture.

Maintain the reaction at this temperature for several hours, monitoring the progress by gas

chromatography (GC).

Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.

The organic layer, containing the product, will separate.

Isolate the organic layer and purify by distillation under reduced pressure.

Expected Yield: ~80-85%

Regioselective Formylation
The introduction of the aldehyde group at the C-4 position of the 2,2-difluoro-1,3-benzodioxole

ring is a critical step. The electronic properties of the difluorinated dioxole ring direct

electrophilic substitution to the C-4 and C-7 positions. A highly regioselective method for ortho-

formylation of phenolic substrates, which can be adapted for this system, utilizes magnesium

chloride and paraformaldehyde.[7][8]

Mechanism of Ortho-Formylation: This reaction proceeds through a chelation-controlled

mechanism. Magnesium chloride acts as a Lewis acid, coordinating to the oxygen atoms of the
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benzodioxole ring. This coordination increases the electron density at the ortho positions (C-4

and C-7) and directs the electrophilic attack of the formylating agent, generated in situ from

paraformaldehyde, to the C-4 position.

Proposed Experimental Protocol: Ortho-Formylation of 2,2-Difluoro-1,3-benzodioxole[7][8]

Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and an inert gas (argon or nitrogen) inlet.

Reagents:

2,2-difluoro-1,3-benzodioxole (1.0 eq)

Anhydrous magnesium chloride (MgCl₂) (2.0 eq)

Paraformaldehyde (3.0 eq)

Triethylamine (Et₃N) (2.0 eq)

Anhydrous tetrahydrofuran (THF) as solvent

Procedure:

Under an inert atmosphere, add anhydrous MgCl₂ and paraformaldehyde to the flask.

Add anhydrous THF, followed by the dropwise addition of triethylamine.

Stir the mixture for 10-15 minutes.

Add 2,2-difluoro-1,3-benzodioxole dropwise to the suspension.

Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

After completion, cool the reaction to room temperature and quench with 1N HCl.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Reaction Setup

Core Reaction

Workup and Purification

Add MgCl2 and Paraformaldehyde

Add THF and Et3N

Add 2,2-difluoro-1,3-benzodioxole

Reflux at 65-70 °C

Quench with 1N HCl

Extract with Organic Solvent

Purify by Column Chromatography

H

Final Product:
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b053431?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery and Medicinal
Chemistry
The 2,2-difluoro-1,3-benzodioxole scaffold is a "privileged structure" in medicinal chemistry.

The introduction of fluorine atoms can significantly enhance a drug candidate's metabolic

stability, bioavailability, and binding affinity to its biological target.[9]

Cystic Fibrosis Transmembrane Conductance Regulator
(CFTR) Modulators
A prominent application of 2,2-difluoro-1,3-benzodioxole derivatives is in the development of

drugs for cystic fibrosis (CF).[1][10] CF is caused by mutations in the CFTR gene, leading to a

dysfunctional protein. CFTR modulators are small molecules that correct the function of the

mutated protein.

Tezacaftor (VX-661): This CFTR corrector, approved for clinical use, incorporates the 2,2-

difluoro-1,3-benzodioxole moiety. The aldehyde is a key precursor for the synthesis of the

carboxylic acid, which is then coupled with other fragments to form the final drug molecule.

ABBV/GLPG-2222: This is an investigational CFTR corrector that also utilizes the 2,2-

difluoro-1,3-benzodioxole-5-yl group, demonstrating the continued importance of this scaffold

in the development of new CF therapies.[11]

The difluoromethylenedioxy group in these molecules is thought to improve their

pharmacokinetic properties by blocking metabolic oxidation at the benzodioxole ring, a

common site of metabolism for non-fluorinated analogues.
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2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Oxidation

2,2-difluoro-1,3-benzodioxole-4-carboxylic acid

Amide Coupling

CFTR Modulators
(e.g., Tezacaftor analogs)

Other Synthetic Fragments

Click to download full resolution via product page

Safety and Handling
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and

should be handled with appropriate safety precautions.

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin

reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF

ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Continue rinsing).[2]
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It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a valuable and versatile building block in

modern organic and medicinal chemistry. Its synthesis, while requiring careful control of

regioselectivity, is achievable through established methods. The unique properties conferred by

the difluorinated benzodioxole moiety make it a critical component in the design of new

therapeutic agents, most notably in the ongoing development of more effective treatments for

cystic fibrosis. This guide provides a foundational understanding of this important compound for

researchers engaged in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b053431#2-2-difluoro-1-3-benzodioxole-4-carbaldehyde-iupac-name
https://www.benchchem.com/product/b053431#2-2-difluoro-1-3-benzodioxole-4-carbaldehyde-iupac-name
https://www.benchchem.com/product/b053431#2-2-difluoro-1-3-benzodioxole-4-carbaldehyde-iupac-name
https://www.benchchem.com/product/b053431#2-2-difluoro-1-3-benzodioxole-4-carbaldehyde-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b053431?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

